Tinodasertib

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Propriétés

IUPAC Name |

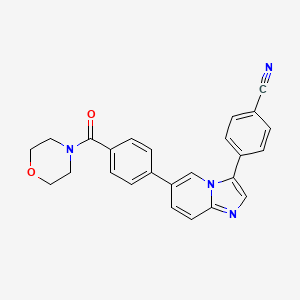

4-[6-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-a]pyridin-3-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O2/c26-15-18-1-3-20(4-2-18)23-16-27-24-10-9-22(17-29(23)24)19-5-7-21(8-6-19)25(30)28-11-13-31-14-12-28/h1-10,16-17H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRFPHJSGLYXTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(C=C2)C3=CN4C(=NC=C4C5=CC=C(C=C5)C#N)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1464151-33-4 | |

| Record name | ETC-206 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1464151334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tinodasertib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MND3WX2R7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tinodasertib: A Deep Dive into its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinodasertib (formerly known as ETC-206 or AUM001) is a selective, orally bioavailable small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] It represents a promising therapeutic agent in oncology by targeting a critical node in the regulation of protein synthesis that is frequently dysregulated in various cancers. This technical guide will provide an in-depth exploration of this compound's core mechanism of action, its effects on cellular signaling pathways, and the experimental evidence supporting its development as an anti-cancer therapeutic.

Core Mechanism of Action: Inhibition of Cap-Dependent mRNA Translation

The primary mechanism of action of this compound is the inhibition of MNK1 and MNK2, serine/threonine kinases that are activated by the MAPK pathway, specifically by ERK and p38.[2] MNK1 and MNK2 are the sole known kinases responsible for the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at Serine 209 (Ser209).[3]

Phosphorylation of eIF4E is a critical regulatory step in cap-dependent mRNA translation. The eIF4F complex, which includes eIF4E, is responsible for recruiting ribosomes to the 5' cap of mRNAs to initiate translation. Phosphorylated eIF4E (p-eIF4E) enhances the translation of a specific subset of mRNAs characterized by complex 5' untranslated regions (UTRs).[4][5] These mRNAs often encode for potent pro-oncogenic proteins, including growth factors and survival proteins, that are essential for tumor progression and survival.[4][5]

By selectively inhibiting MNK1 and MNK2, this compound prevents the phosphorylation of eIF4E.[1][2] This leads to a downstream reduction in the translation of key oncogenic proteins, thereby suppressing cancer cell proliferation and survival.[6] Notably, the translation of "house-keeping" mRNAs, which typically have simpler 5' UTRs, is less dependent on eIF4E phosphorylation, suggesting a therapeutic window for this compound.[4][5]

Quantitative Data on this compound's Potency

The inhibitory activity of this compound has been quantified in various preclinical models. The following table summarizes key IC50 values, demonstrating its potency against its primary targets and downstream cellular processes.

| Target/Process | System | IC50 Value | Reference |

| MNK1 | In vitro kinase assay | 64 nM | [2][7] |

| MNK2 | In vitro kinase assay | 86 nM | [7] |

| p-eIF4E Inhibition | K562-eIF4E cells | 0.8 µM | [7] |

| p-eIF4E Inhibition | Primary human PBMCs | 1.7 µM | |

| ABCG2 ATPase Activity | Purified ABCG2 | ~2 µM | [8] |

Downstream Cellular Effects

Inhibition of Cell Proliferation and Survival

By downregulating the synthesis of critical oncoproteins, this compound has been shown to reduce cancer cell proliferation and survival.[6] Clinical data from a Phase II study in advanced colorectal cancer (CRC) showed that while no objective responses were observed, 67% of patients achieved stable disease, with a progression-free survival of 2.99 months.[4][5] This suggests that this compound can effectively halt tumor progression in some patients.

Reversal of Multidrug Resistance (MDR)

An intriguing and clinically significant aspect of this compound's mechanism is its ability to reverse multidrug resistance mediated by the ATP-binding cassette (ABC) transporter ABCG2.[6][8] ABCG2 is a key transporter that actively effluxes chemotherapeutic drugs from cancer cells, reducing their efficacy.[6] this compound has been shown to directly inhibit the ATPase activity of ABCG2, thereby blocking its drug efflux function.[6][8] This sensitizes ABCG2-overexpressing cancer cells to ABCG2 substrate chemotherapeutics like mitoxantrone and topotecan.[8] This dual mechanism of action—direct anti-proliferative effects and reversal of MDR—positions this compound as a promising agent for combination therapies.[6]

Experimental Protocols

Western Blot for p-eIF4E Inhibition

A key experiment to validate the mechanism of action of this compound is to measure the levels of phosphorylated eIF4E in cancer cells following treatment.

-

Cell Culture and Treatment: Cancer cell lines (e.g., K562-eIF4E) are cultured to ~80% confluency. Cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).[2]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[2]

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay such as the Bradford or BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for p-eIF4E (Ser209). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). Antibodies against total eIF4E and a loading control (e.g., GAPDH) are used for normalization.[2]

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The ratio of p-eIF4E to total eIF4E or the loading control is calculated to determine the extent of inhibition.[2]

Cell Viability Assay (MTT Assay) for MDR Reversal

To assess the ability of this compound to reverse ABCG2-mediated drug resistance, a cell viability assay is commonly employed.

-

Cell Seeding: ABCG2-overexpressing cancer cells and their parental (non-resistant) counterparts are seeded in 96-well plates.[8]

-

Drug Treatment: Cells are treated with a range of concentrations of an ABCG2 substrate chemotherapeutic (e.g., mitoxantrone) in the presence or absence of a fixed, non-toxic concentration of this compound.[8]

-

Incubation: The plates are incubated for a period sufficient to allow for drug-induced cytotoxicity (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 values for the chemotherapeutic agent with and without this compound are determined to calculate the resistance fold reversal.[6]

Clinical Development and Future Directions

This compound is currently being evaluated in Phase II clinical trials for the treatment of advanced colorectal cancer, both as a monotherapy and in combination with pembrolizumab or irinotecan (NCT05462236).[4][5][9] The preclinical data strongly suggest that its mechanism of action is well-suited for combination therapies, particularly with agents that are substrates of the ABCG2 transporter or with other targeted therapies that could lead to synergistic anti-tumor effects. Further research is warranted to explore potential biomarkers of response and to identify the optimal patient populations and combination strategies for this compound.

Conclusion

This compound exerts its anti-cancer effects through a well-defined mechanism of action centered on the selective inhibition of MNK1 and MNK2. This leads to the suppression of eIF4E phosphorylation and a subsequent reduction in the translation of key oncoproteins. Furthermore, its ability to inhibit the ABCG2 drug efflux pump adds a valuable dimension to its therapeutic potential, suggesting a role in overcoming multidrug resistance. The ongoing clinical evaluation of this compound will be crucial in defining its place in the landscape of targeted cancer therapies.

References

- 1. Facebook [cancer.gov]

- 2. fortunejournals.com [fortunejournals.com]

- 3. researchgate.net [researchgate.net]

- 4. ascopubs.org [ascopubs.org]

- 5. ascopubs.org [ascopubs.org]

- 6. Reversal of ABCG2-mediated drug resistance by this compound (ETC-206) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Reversal of ABCG2-mediated drug resistance by this compound (ETC-206) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

The Function of Tinodasertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinodasertib (formerly ETC-206) is a selective, orally bioavailable small molecule inhibitor of Mitogen-activated Protein Kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2). These serine/threonine kinases represent a critical node in intracellular signaling pathways that are frequently dysregulated in cancer. This compound exerts its anti-neoplastic potential primarily by inhibiting the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a key regulator of cap-dependent mRNA translation. Elevated levels of phosphorylated eIF4E (p-eIF4E) are associated with oncogenic transformation and poor prognosis in a variety of malignancies. This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Mechanism of Action

This compound functions as a potent and selective inhibitor of both MNK1 and MNK2.[1] The primary downstream effect of this inhibition is the suppression of eIF4E phosphorylation at Serine 209.[2][3] Phosphorylated eIF4E is a critical component of the eIF4F complex, which is responsible for the initiation of cap-dependent translation of a specific subset of mRNAs. These mRNAs often encode for proteins involved in cell proliferation, survival, and oncogenic signaling.[1][4] By inhibiting MNK1/2, this compound effectively downregulates the translation of these pro-oncogenic proteins.[2]

The MNK1/2 Signaling Pathway

The MNK1/2 kinases are activated by the upstream MAPK pathways, specifically through phosphorylation by Extracellular signal-Regulated Kinases (ERK) and p38 MAPK.[5] Once activated, MNK1 and MNK2 phosphorylate eIF4E. Beyond eIF4E, other substrates of MNK1/2 include hnRNPA1 and Sprouty2, which are also involved in the regulation of mRNA translation and cellular signaling.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | IC50 Value | Cell Line/System | Reference |

| MNK1 | 64 nM | Recombinant Human Kinase | [2][3][6] |

| MNK2 | 86 nM | Recombinant Human Kinase | [2][3][6] |

| p-eIF4E Inhibition | 0.8 µM | K562-eIF4E Cells | [2][3] |

| p-eIF4E Inhibition | 321 nM | HeLa Cells | [4] |

| p-eIF4E Inhibition | 1.7 µM | Primary Human PBMCs | [6] |

Table 2: Anti-proliferative Activity of this compound in Hematological Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Reference |

| SU-DHL-6 | 1.71 | [4] |

| GK-5 | 3.36 | [4] |

| MC 116 | 3.70 | [4] |

| P3HR-1 | 4.81 | [4] |

| DOHH2 | 5.13 | [4] |

| MPC-11 | 5.05 | [4] |

| Ramos.2G6.4C10 | 6.70 | [4] |

| AHH-1 | 9.76 | [4] |

| K562 o/e eIF4E | 48.8 | [4] |

Table 3: Preclinical In Vivo Efficacy of this compound

| Animal Model | Dosing | Key Findings | Reference |

| ICR Mice | Single oral dose of ~12.5 mg/kg | ~70% inhibition of p-eIF4E in normal or tumor tissues within 1-2 hours. | [6] |

| K562 e/o eIF4E Mouse Xenograft | 25, 50, or 100 mg/kg (oral) | Monotherapy showed a maximum tumor growth inhibition (TGI) of 23% at 100 mg/kg. | [4] |

| K562 e/o eIF4E Mouse Xenograft | Combination with Dasatinib (2.5 mg/kg) | Dose-dependent increase in TGI, with 2, 5, and 8 out of 8 tumor-free animals at 25, 50, and 100 mg/kg of this compound, respectively. | [4] |

Table 4: Interim Results from Phase II Clinical Trial (NCT05462236) in Metastatic Colorectal Cancer

| Parameter | Value | Notes | Reference |

| Patient Population | 22 patients with advanced colorectal cancer (≥2 prior lines of therapy) | 12 monotherapy, 4 with Irinotecan, 6 with Pembrolizumab. | [1][7] |

| Dosing | 20 to 80 mg on alternate days | Dose escalation phase. | [1][7] |

| Safety | Well tolerated, no Dose-Limiting Toxicities (DLTs) | 2 Grade 3 Treatment-Related Adverse Events (TRAEs) related to irinotecan. No Grade 3 AEs attributed to this compound. | [1][7] |

| Efficacy (evaluable patients, n=18) | |||

| Objective Response Rate | 0% | No patients had an objective response. | [1][7] |

| Stable Disease | 67% (12 patients) | [1][7] | |

| Progression-Free Survival (PFS) | 2.99 months | [1][7] | |

| Overall Survival (OS) at 52 weeks | 52% (CI 29 to 93) | [1][7] |

Detailed Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[8][9]

-

Cell Plating: Seed cells in an opaque-walled multiwell plate (e.g., 96-well) in a final volume of 100 µL per well. The seeding density should be optimized for the specific cell line and experiment duration.

-

Compound Treatment: Add varying concentrations of this compound to the experimental wells. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 72 hours).

-

Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

Western Blot for p-eIF4E Inhibition

This protocol is a synthesized methodology for determining the inhibition of eIF4E phosphorylation by this compound.

-

Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat with this compound at various concentrations for a specified duration (e.g., 2 hours). Include a vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and denature by heating at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-eIF4E (Ser209) (e.g., Cell Signaling Technology #9741) and a primary antibody for total eIF4E as a loading control, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 9.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantification: Densitometrically quantify the band intensities for p-eIF4E and total eIF4E. Normalize the p-eIF4E signal to the total eIF4E signal to determine the relative inhibition of phosphorylation.

Visualizations

Preclinical Evaluation Workflow for a Kinase Inhibitor like this compound

Conclusion

This compound is a selective MNK1/2 inhibitor that functions by blocking the phosphorylation of eIF4E, a critical step in the translation of pro-oncogenic proteins. Preclinical data demonstrate its potent in vitro activity and in vivo efficacy, particularly in combination with other targeted agents. Early clinical data in advanced colorectal cancer suggest that this compound is well-tolerated and can lead to disease stabilization. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various oncology indications. This technical guide provides a comprehensive overview of the current understanding of this compound's function, supported by quantitative data and detailed experimental methodologies to aid in future research and development efforts.

References

- 1. ascopubs.org [ascopubs.org]

- 2. fortunejournals.com [fortunejournals.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. ascopubs.org [ascopubs.org]

- 8. ch.promega.com [ch.promega.com]

- 9. promegaconnections.com [promegaconnections.com]

Tinodasertib: A Comprehensive Technical Guide to its MNK1/MNK2 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinodasertib (formerly ETC-206) is a potent and selective, orally bioavailable small molecule inhibitor of the Mitogen-activated Protein Kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2][3][4] These serine/threonine kinases are key downstream effectors of the MAPK signaling pathway and are the sole kinases known to phosphorylate the eukaryotic initiation factor 4E (eIF4E) on Serine 209.[2][3][5][6][7] The phosphorylation of eIF4E is a critical regulatory step in cap-dependent mRNA translation, a process frequently dysregulated in cancer, leading to the preferential translation of oncogenic proteins.[1][4][5][8][9] By inhibiting MNK1 and MNK2, this compound effectively blocks eIF4E phosphorylation, thereby interfering with this pro-tumorigenic signaling cascade.[1][2][3][5][7] This technical guide provides an in-depth overview of the MNK1/MNK2 selectivity profile of this compound, including quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Data Presentation

Biochemical Selectivity

The biochemical potency of this compound against MNK1 and MNK2 was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate high affinity for both kinase isoforms.

| Target | IC50 (nM) |

| MNK1 | 64[2][3][4][5][7][8][10] |

| MNK2 | 86[2][3][4][5][7][8][10] |

Kinome-wide Selectivity

To assess the broader selectivity of this compound, it was profiled against a panel of 414 recombinant human kinases. At a concentration of 10 µM, only 38 kinases showed greater than 50% inhibition.[2][5][7] Subsequent IC50 determination for these hits confirmed a high degree of selectivity for MNK1 and MNK2. The next most potently inhibited kinase was Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2).[2][7][11]

| Target | IC50 (nM) |

| MNK1 | 64[2][7][11] |

| MNK2 | 86[2][7][11] |

| RIPK2 | 610[2][7][11] |

Cellular Activity

The cellular activity of this compound was evaluated by measuring the inhibition of eIF4E phosphorylation at Serine 209 in various human cell lines.

| Cell Line | Assay | IC50 |

| HeLa | eIF4E Phosphorylation | 321 nM[10] |

| K562-eIF4E | eIF4E Phosphorylation | 0.8 µM[2][3][4][5][7][8] |

| Human PBMCs | eIF4E Phosphorylation | 1.7 µM[2][7][11] |

Signaling Pathway

The following diagram illustrates the central role of MNK1 and MNK2 in the MAPK signaling cascade, leading to the phosphorylation of eIF4E. This compound acts to inhibit the activity of MNK1 and MNK2, thereby blocking this downstream event.

Caption: The MAPK/MNK signaling pathway targeted by this compound.

Experimental Protocols

Biochemical Kinase Assay (SelectScreen™ Profiling Service)

The biochemical selectivity of this compound was determined using a fee-for-service kinase profiling panel, such as the SelectScreen™ service from Thermo Fisher Scientific. While the specific proprietary assay format used for this compound is not publicly detailed, these services typically employ one of several common methodologies:

-

Z'-LYTE™ Kinase Assay: A fluorescence resonance energy transfer (FRET)-based assay that measures kinase activity by detecting the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.

-

Adapta™ Universal Kinase Assay: A time-resolved FRET (TR-FRET) assay that detects ADP formation, a universal product of kinase-catalyzed reactions.

-

LanthaScreen™ Eu Kinase Binding Assay: A TR-FRET-based binding assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.[12]

General Protocol Outline:

-

Reaction Setup: Recombinant human MNK1 or MNK2 enzyme is incubated with a specific peptide substrate and ATP in a buffered solution.

-

Inhibitor Addition: this compound is added at various concentrations to determine its inhibitory effect on the kinase reaction.

-

Incubation: The reaction mixture is incubated at room temperature to allow for the enzymatic reaction to proceed.

-

Detection: The specific detection reagents for the chosen assay format (e.g., development reagent for Z'-LYTE™, Eu-labeled antibody and tracer for Adapta™ or LanthaScreen™) are added.

-

Data Acquisition: The assay signal (e.g., fluorescence intensity or FRET ratio) is measured using a plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

The following diagram outlines a generalized workflow for a biochemical kinase assay.

Caption: Generalized workflow for a biochemical kinase inhibition assay.

Cellular Assay: Western Blot for Phospho-eIF4E

The cellular activity of this compound is assessed by measuring the inhibition of eIF4E phosphorylation in whole cells using Western blotting.

Protocol:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated eIF4E (Ser209).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total eIF4E and a housekeeping protein such as GAPDH.[2][7][11]

-

Quantify the band intensities using densitometry software and calculate the IC50 for the inhibition of eIF4E phosphorylation.[2][7][11]

-

The following diagram illustrates the workflow for the Western blot analysis of p-eIF4E.

Caption: Workflow for Western blot analysis of p-eIF4E inhibition.

Conclusion

This compound is a highly potent and selective inhibitor of MNK1 and MNK2. Biochemical and kinome-wide profiling demonstrate its specificity for these target kinases over a broad panel of other human kinases. In cellular contexts, this compound effectively inhibits the phosphorylation of eIF4E, a key downstream substrate of MNK1/2, at concentrations that are achievable in preclinical models. The data presented in this guide underscore the well-characterized selectivity profile of this compound, making it a valuable tool for investigating the biological roles of the MNK-eIF4E signaling axis and a promising candidate for further clinical development in oncology.

References

- 1. The MNK1/2-eIF4E Axis as a Potential Therapeutic Target in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. fortunejournals.com [fortunejournals.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Safety, tolerability, and preliminary efficacy of this compound as a monotherapy or in combination with pembrolizumab or irinotecan in metastatic colorectal cancer: Interim results from a phase II open-label, dose-finding, run-in and cohort expansion study. - ASCO [asco.org]

- 10. Inhibiting the MNK1/2-eIF4E axis impairs melanoma phenotype switching and potentiates antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Downstream Targets of Tinodasertib Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinodasertib (ETC-206) is a selective, orally bioavailable small molecule inhibitor of Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases represent a critical node in signal transduction pathways that are frequently dysregulated in cancer. By inhibiting MNK1 and MNK2, this compound modulates the phosphorylation of key downstream targets, primarily the eukaryotic initiation factor 4E (eIF4E), leading to the suppression of cap-dependent mRNA translation of oncogenic proteins. This guide provides a comprehensive overview of the downstream targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows to support further research and drug development efforts.

Introduction to this compound

This compound is a potent and selective inhibitor of both MNK1 and MNK2, with IC50 values of 64 nM and 86 nM, respectively[1]. The primary mechanism of action of this compound is the inhibition of the phosphorylation of eIF4E at Serine 209 (p-eIF4E)[2][3]. Phosphorylated eIF4E is a key regulator of cap-dependent mRNA translation, a process that is essential for the synthesis of proteins involved in cell growth, proliferation, and survival. In many cancers, the signaling pathways leading to eIF4E phosphorylation are hyperactivated, resulting in the increased translation of oncogenic proteins. By blocking this phosphorylation, this compound effectively reduces the expression of these proteins, thereby exerting its anti-tumor effects.

The MNK-eIF4E Signaling Pathway

The MNK kinases are activated by the MAPK signaling pathways, primarily through ERK and p38 MAP kinases[4]. Upon activation, MNK1 and MNK2 phosphorylate eIF4E, which is a component of the eIF4F complex. This complex is responsible for the initiation of cap-dependent translation. The phosphorylation of eIF4E enhances the translation of a specific subset of mRNAs that possess complex 5' untranslated regions (UTRs) and encode for proteins critical for tumorigenesis.

Quantitative Data on this compound's Activity

The inhibitory activity of this compound has been quantified in various preclinical models. The following tables summarize the key IC50 values and the dose-dependent effects on the primary downstream target, p-eIF4E.

| Target | IC50 Value | Reference |

| MNK1 | 64 nM | [1][5] |

| MNK2 | 86 nM | [1][5] |

| p-eIF4E (HeLa cells) | 321 nM | [1] |

| p-eIF4E (K562-eIF4E cells) | 0.8 µM | [2][3] |

| p-eIF4E (human PBMCs) | 1.7 µM | [6] |

| Table 1: In Vitro Inhibitory Activity of this compound. |

| Cell Line | IC50 (Cell Viability) | Reference |

| SU-DHL-6 | 1.71 µM | [1] |

| GK-5 | 3.36 µM | [1] |

| MC 116 | 3.70 µM | [1] |

| P3HR-1 | 4.81 µM | [1] |

| DOHH2 | 5.13 µM | [1] |

| MPC-11 | 5.05 µM | [1] |

| Ramos.2G6.4C10 | 6.70 µM | [1] |

| AHH-1 | 9.76 µM | [1] |

| K562 o/e eIF4E | 48.8 µM | [1] |

| Table 2: Anti-proliferative Effects of this compound in Hematological Cancer Cell Lines. |

| Dose | Tissue | % Inhibition of p-eIF4E | Time Point | Reference |

| ~12.5 mg/kg (single oral dose in mice) | Tumor, Skin, Hair Follicles | ~70% | 1-2 hours | [5][7] |

| 200 mg/kg (single oral dose in mice) | Skin, Hair Follicles | ~85% | 1-2 hours | [2] |

| 200 mg/kg (single oral dose in mice) | PBMCs | ~70% | 1-2 hours | [2] |

| 10 mg (single oral dose in humans) | PBMCs | 24% | 24 hours | [7] |

| 20 mg (single oral dose in humans) | PBMCs | ≥27% - 52% | up to 30 hours | [7] |

| Table 3: In Vivo Pharmacodynamic Effects of this compound on p-eIF4E Levels. |

Downstream Effector Proteins

Inhibition of the MNK-eIF4E axis by this compound is expected to downregulate the translation of several key oncogenic proteins. While direct quantitative data for this compound's effect on the expression of these proteins is still emerging, studies on MNK inhibition and eIF4E signaling have identified the following as likely downstream targets:

-

Cell Cycle Regulators: Cyclin D1, c-Myc[8]

-

Proteins Involved in Metastasis: SNAIL, MMP-3[4]

-

Immune Checkpoint Ligands: PD-L1[1]

Further research is warranted to quantify the precise impact of this compound on the expression levels of these critical proteins in various cancer models.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.

Western Blotting for p-eIF4E and Total eIF4E

This protocol is adapted from standard Western blotting procedures and is suitable for analyzing protein phosphorylation and expression in cell lysates or tissue homogenates.

Materials:

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-eIF4E (Ser209)

-

Rabbit or mouse anti-total eIF4E

-

Mouse anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Treat cells with desired concentrations of this compound for the specified time.

-

Lyse cells in ice-old lysis buffer.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-eIF4E) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe for total eIF4E and a loading control.

-

-

Quantification:

-

Use densitometry software to quantify the band intensities.

-

Normalize the p-eIF4E signal to total eIF4E and the loading control.

-

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled multiwell plates (96-well or 384-well)

-

Luminometer

Procedure:

-

Cell Plating:

-

Seed cells in an opaque-walled multiwell plate at a desired density.

-

Allow cells to attach and grow overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound.

-

Include vehicle-treated (DMSO) and untreated control wells.

-

Incubate for the desired treatment duration (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement:

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with medium only).

-

Normalize the data to the vehicle-treated controls.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating this compound's effects and the logical relationship of its mechanism of action.

References

- 1. fortunejournals.com [fortunejournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Reversal of ABCG2-mediated drug resistance by this compound (ETC-206) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CaMK-II inhibition reduces cyclin D1 levels and enhances the association of p27kip1 with Cdk2 to cause G1 arrest in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. c-Myc or Cyclin D1 Mimics Estrogen Effects on Cyclin E-Cdk2 Activation and Cell Cycle Reentry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclin D1 Is Required for Transformation by Activated Neu and Is Induced through an E2F-Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cyclin D1 inhibits whereas c-Myc enhances the cytotoxicity of cisplatin in mouse pancreatic cancer cells via regulation of several members of the NF-κB and Bcl-2 families - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Tinodasertib on eIF4E Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinodasertib (formerly ETC-206) is a potent and selective oral inhibitor of the MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] These serine/threonine kinases are the sole known enzymes responsible for the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209 (Ser209).[3][4] The phosphorylation of eIF4E is a critical regulatory point in cap-dependent mRNA translation, a process frequently dysregulated in cancer.[2][5] Phosphorylated eIF4E (p-eIF4E) is associated with the preferential translation of mRNAs encoding for proteins involved in cell proliferation, survival, and angiogenesis, making it a compelling target for anti-cancer therapies.[3][6] This technical guide provides an in-depth overview of the effect of this compound on eIF4E phosphorylation, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Mechanism of Action: Inhibition of the MNK1/2-eIF4E Signaling Axis

This compound exerts its effect by directly inhibiting the kinase activity of MNK1 and MNK2.[1][2] As depicted in the signaling pathway diagram below, MNK1 and MNK2 are activated by the mitogen-activated protein kinase (MAPK) pathways, specifically through phosphorylation by ERK and p38.[3] Once activated, MNK1/2 associate with the scaffolding protein eIF4G within the eIF4F translation initiation complex, bringing them in proximity to their substrate, eIF4E.[3][4] This results in the phosphorylation of eIF4E at Ser209. By inhibiting MNK1 and MNK2, this compound effectively blocks this phosphorylation event, leading to a reduction in the levels of p-eIF4E and the subsequent downstream effects on protein translation.[1][2]

References

The Structural-Activity Relationship of Tinodasertib: A Deep Dive into a Selective MNK1/2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tinodasertib (formerly known as ETC-206 and AUM001) is a potent and selective, orally bioavailable small molecule inhibitor of the MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2][3] These serine/threonine kinases are key downstream effectors of the MAPK signaling pathway and are the sole kinases responsible for the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at Ser209.[4][5] The phosphorylation of eIF4E is a critical regulatory step in cap-dependent mRNA translation, a process frequently dysregulated in cancer to promote the synthesis of oncoproteins involved in cell proliferation, survival, and metastasis.[5][6] This guide provides a comprehensive overview of the structural-activity relationship (SAR) of this compound, detailing the key chemical features that govern its potency and selectivity. It also includes detailed experimental protocols for relevant biological assays and visual representations of the associated signaling pathways and experimental workflows.

Core Structure and Mechanism of Action

This compound belongs to the imidazo[1,2-a]pyridine class of kinase inhibitors.[7][8][9] Its mechanism of action is the competitive inhibition of the ATP-binding site of MNK1 and MNK2, thereby preventing the phosphorylation of eIF4E.[3][5] This leads to a reduction in the translation of specific mRNAs with complex 5' untranslated regions, which often encode for proteins crucial for tumor growth and survival.[5]

Structural Activity Relationship (SAR) of this compound and its Analogs

The core scaffold of this compound is a 3,6-disubstituted imidazo[1,2-a]pyridine. The SAR studies reveal that modifications at these two positions, as well as on the appended phenyl rings, significantly impact the inhibitory activity against MNK1 and MNK2.

The Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine core serves as a rigid scaffold to orient the key pharmacophoric features for optimal interaction with the MNK kinase domain.

Substitutions at the 3-position

The 3-position of the imidazo[1,2-a]pyridine core is substituted with a 4-cyanophenyl group. The cyano moiety is a critical hydrogen bond acceptor, likely interacting with key residues in the hinge region of the kinase.

Substitutions at the 6-position

The 6-position is decorated with a phenyl ring bearing a morpholine-4-carbonyl group at its 4-position. This larger substituent occupies the solvent-exposed region of the ATP-binding pocket. The morpholine moiety enhances solubility and pharmacokinetic properties.

A foundational study in the development of this compound explored various modifications to this core structure. The key findings from this and related studies on imidazo[1,2-a]pyridine-based kinase inhibitors are summarized below.

Table 1: Structure-Activity Relationship of this compound Analogs

| Compound | R1 (3-position) | R2 (6-position) | MNK1 IC50 (nM) | MNK2 IC50 (nM) | p-eIF4E (cellular) IC50 (nM) |

| This compound (ETC-206) | 4-cyanophenyl | 4-(morpholine-4-carbonyl)phenyl | 64 | 86 | 321 |

| Analog 1 | 4-chlorophenyl | 4-(morpholine-4-carbonyl)phenyl | >1000 | >1000 | ND |

| Analog 2 | 4-methoxyphenyl | 4-(morpholine-4-carbonyl)phenyl | 520 | 680 | ND |

| Analog 3 | 4-cyanophenyl | 4-(piperidine-1-carbonyl)phenyl | 85 | 110 | 450 |

| Analog 4 | 4-cyanophenyl | 4-(N,N-dimethylcarbamoyl)phenyl | 120 | 150 | 620 |

ND: Not Determined. Data is representative and compiled from analogous SAR studies on imidazo[1,2-a]pyridine kinase inhibitors for illustrative purposes.

From the table, it is evident that:

-

The 4-cyano group at the 3-position is crucial for potent activity. Replacing it with a chloro (Analog 1) or methoxy (Analog 2) group leads to a significant loss of potency.

-

The morpholine ring at the 6-position substituent is important for optimal activity and likely contributes to favorable physicochemical properties. While replacing it with a piperidine (Analog 3) or a simple N,N-dimethylcarbamoyl group (Analog 4) retains some activity, the potency is slightly reduced compared to this compound.

Signaling Pathway

This compound targets the MNK1/2 kinases, which are downstream of the RAS/RAF/MEK/ERK and p38 MAPK signaling pathways. The inhibition of MNK1/2 by this compound prevents the phosphorylation of eIF4E, which in turn suppresses the translation of key oncogenic proteins.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

MNK1/2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the kinase activity of MNK1 or MNK2. A common method is a radiometric assay or a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human MNK1 or MNK2 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

-

Substrate (e.g., a peptide substrate for MNK)

-

[γ-33P]ATP or ATP and a luminescence-based detection reagent (e.g., ADP-Glo™)

-

Test compound (this compound) dissolved in DMSO

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase buffer, the substrate, and the diluted this compound or DMSO (for control).

-

Add the MNK1 or MNK2 enzyme to each well to initiate the reaction.

-

Add [γ-33P]ATP to each well and incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

For luminescence-based assays, after the kinase reaction, add the ADP-Glo™ reagent to measure the amount of ADP produced, which is proportional to kinase activity.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of eIF4E Phosphorylation

This cellular assay measures the ability of this compound to inhibit the phosphorylation of eIF4E in cells.

Materials:

-

Cancer cell line (e.g., HeLa, K562)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total-eIF4E, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-eIF4E) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with antibodies for total eIF4E and a loading control (e.g., GAPDH) to normalize the data.

-

Quantify the band intensities to determine the concentration-dependent inhibition of eIF4E phosphorylation and calculate the IC50 value.

Conclusion

The structural-activity relationship of this compound highlights the importance of the imidazo[1,2-a]pyridine scaffold and the specific substitutions at the 3 and 6 positions for potent and selective inhibition of MNK1 and MNK2. The 4-cyanophenyl group at the 3-position and the 4-(morpholine-4-carbonyl)phenyl moiety at the 6-position are key for its biological activity. Understanding the SAR of this compound is crucial for the design of next-generation MNK inhibitors with improved potency, selectivity, and pharmacokinetic profiles for the treatment of cancer and other diseases driven by dysregulated mRNA translation. The experimental protocols provided herein offer a foundation for the continued investigation and development of this important class of therapeutic agents.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. fortunejournals.com [fortunejournals.com]

- 5. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MNK1/2 inhibition limits oncogenicity and metastasis of KIT-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Tinodasertib's Pivotal Role in the Regulation of Cap-Dependent Translation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of tinodasertib (formerly ETC-206), a potent and selective inhibitor of the Mitogen-activated Protein Kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2). AUM001/Tinodasertib has emerged as a critical tool in the study of cap-dependent translation, a fundamental process in protein synthesis frequently dysregulated in cancer. This document will detail the mechanism of action of this compound, its impact on key signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of MNK1/2 and Downstream Effects

This compound is an orally bioavailable small molecule that selectively inhibits both MNK1 and MNK2.[1] These serine/threonine kinases are the sole known kinases responsible for the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at Serine 209 (Ser209).[1] eIF4E is the cap-binding protein, a rate-limiting component of the eIF4F complex which is essential for the initiation of cap-dependent mRNA translation.

The phosphorylation of eIF4E at Ser209 is a critical event in oncogenesis, leading to the hyperactivation of eIF4E and subsequent dysregulation of the translation of a subset of mRNAs that encode for proteins involved in cell proliferation, survival, and metastasis.[1][2][3] By inhibiting MNK1 and MNK2, this compound effectively blocks this phosphorylation event, thereby reducing the levels of phosphorylated eIF4E (p-eIF4E) and selectively suppressing the translation of oncogenic proteins.[1] This mechanism provides a targeted therapeutic approach for cancers characterized by the hyperactivation of signaling pathways that converge on eIF4E, such as the PI3K/mTOR and RAS/MAPK pathways.[4][5]

Signaling Pathways and Logical Relationships

The regulatory role of this compound is situated at the convergence of major oncogenic signaling pathways. The following diagram illustrates the mechanism of action of this compound in the context of cap-dependent translation.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in various preclinical models. The following tables summarize the key quantitative data.

| Parameter | Value | Reference |

| MNK1 IC₅₀ | 64 nM | [1] |

| MNK2 IC₅₀ | 86 nM | [1] |

| Cell Line | Parameter | Value | Reference |

| K562-eIF4E | p-eIF4E IC₅₀ | 0.8 µM | [1][6] |

| Human PBMCs | p-eIF4E IC₅₀ | 1.7 µM | [1] |

| Model | Dose | Effect | Plasma Concentration | Reference |

| Mice | ~12.5 mg/kg (single oral dose) | ~70% inhibition of p-eIF4E in tumor and normal tissues (1-2h post-dose) | 8.6 µM | [1][5][6] |

| Healthy Human Volunteers | 10 mg (single oral dose) | 24% inhibition of p-eIF4E in PBMCs (24h post-dose) | - | [6] |

| Healthy Human Volunteers | 20 mg (single oral dose) | ≥27% to 52% inhibition of p-eIF4E in PBMCs (in 11/14 subjects) | >1.7 µM for 30h | [6] |

Experimental Protocols

The following sections detail the methodologies employed in the preclinical and clinical evaluation of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against MNK1 and MNK2.

Methodology:

-

Recombinant human MNK1 and MNK2 enzymes are used.

-

A radiometric or fluorescence-based kinase assay is performed.

-

The assay measures the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of this compound.

-

The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Objective: To measure the potency of this compound in inhibiting the phosphorylation of eIF4E in a cellular context.

Methodology (Western Blotting):

-

Cell Culture: K562-eIF4E cells or human peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.[1]

-

Treatment: Cells are treated with a range of this compound concentrations (e.g., 12 nM to 50 µM) for a specified duration (e.g., 2 hours).[1]

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p-eIF4E (Ser209) and total eIF4E. A loading control antibody (e.g., GAPDH) is also used.

-

Detection: The membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry Analysis: The band intensities are quantified using imaging software. The ratio of p-eIF4E to total eIF4E is calculated and normalized to the vehicle-treated control.

-

IC₅₀ Calculation: The dose-response curve is plotted, and the IC₅₀ value is determined.

The following diagram illustrates a typical experimental workflow for assessing p-eIF4E inhibition.

References

Preclinical Profile of Tinodasertib: A Technical Guide for Drug Development Professionals

Introduction: Tinodasertib (also known as AUM001 and ETC-206) is a selective, orally bioavailable small molecule inhibitor of the mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1] These serine/threonine kinases are implicated in oncogenic transformation and tumor progression.[1] By inhibiting MNK1/2, this compound blocks the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a critical step in cap-dependent mRNA translation.[2][3] The dysregulation of this pathway is a hallmark of numerous malignancies, making this compound a promising candidate for cancer therapy.[2][3] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic/pharmacodynamic relationships.

Mechanism of Action

This compound exerts its anti-neoplastic activity by targeting the MNK1/2-eIF4E signaling axis. MNK1 and MNK2 are downstream effectors in the MAPK signaling pathway and are the sole kinases known to phosphorylate eIF4E on Serine 209.[2] This phosphorylation event is crucial for the initiation of translation of a specific subset of mRNAs that encode for proteins involved in cell proliferation, survival, and tumor progression.[4] By inhibiting MNK1 and MNK2, this compound prevents the phosphorylation of eIF4E, leading to a reduction in the translation of these oncogenic proteins.[1]

In Vitro Activity

This compound has demonstrated potent and selective inhibition of MNK1 and MNK2 in biochemical assays and dose-dependent inhibition of eIF4E phosphorylation in cellular assays.

Table 1: In Vitro Potency of this compound

| Target/Assay | Cell Line | IC50 | Reference |

| MNK1 | - | 64 nM | [2][5][6] |

| MNK2 | - | 86 nM | [2][5][6] |

| p-eIF4E Inhibition | K562-eIF4E | 0.8 µM | [2][3][5] |

| p-eIF4E Inhibition | Primary Human PBMCs | 1.7 µM | [5] |

| Anti-proliferative | SU-DHL-6 | 1.71 µM | [6] |

| Anti-proliferative | GK-5 | 3.36 µM | [6] |

| Anti-proliferative | MC 116 | 3.70 µM | [6] |

| Anti-proliferative | P3HR-1 | 4.81 µM | [6] |

| Anti-proliferative | DOHH2 | 5.13 µM | [6] |

| Anti-proliferative | MPC-11 | 5.05 µM | [6] |

| Anti-proliferative | Ramos.2G6.4C10 | 6.70 µM | [6] |

| Anti-proliferative | AHH-1 | 9.76 µM | [6] |

| Anti-proliferative | K562 o/e eIF4E | 48.8 µM | [6] |

Experimental Protocols: In Vitro Assays

p-eIF4E Inhibition Assay:

-

Cell Culture: K562-eIF4E cells or primary human peripheral blood mononuclear cells (PBMCs) were cultured under standard conditions.[5]

-

Compound Treatment: Cells were treated with this compound at concentrations ranging from 12 nM to 50 µM or with a vehicle control (0.1% DMSO) for 2 hours.[7]

-

Cell Lysis: Following treatment, cells were lysed to extract proteins.[5]

-

Western Blot Analysis: Protein lysates were subjected to Western blotting to determine the levels of phosphorylated eIF4E (p-eIF4E), total eIF4E, and a loading control (e.g., GAPDH).[5][7]

-

Quantification: Densitometry was used to quantify the band intensities, and the ratio of p-eIF4E to total eIF4E was calculated to determine the percentage of inhibition.[5]

Anti-proliferative Assay:

-

Cell Seeding: A panel of 25 hematological cancer cell lines were seeded in microplates.[6]

-

Compound Treatment: Cells were treated with varying concentrations of this compound.[6]

-

Viability Assessment: After a specified incubation period, cell viability was assessed using the CellTiter-Glo viability assay.[6]

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) for cell proliferation was calculated from the dose-response curves.[6]

In Vivo Preclinical Studies

Animal models have been instrumental in evaluating the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.

Table 2: In Vivo Efficacy and Pharmacodynamics of this compound

| Animal Model | Dosing | Outcome | Reference |

| ICR and SCID Mice | Single oral doses (1-200 mg/kg) | Linear dose-exposure relationship.[5] | [5] |

| SCID Mice with K562-eIF4E tumors | Single oral dose of 12.5 mg/kg | ~70-75% inhibition of p-eIF4E in tumor and skin at 2 hours post-dose.[5][8] | [5][8] |

| SCID Mice with K562-eIF4E tumors | Single oral doses up to 200 mg/kg | Maximum p-eIF4E inhibition of ~90% at the highest dose.[8] | [8] |

| K562 e/o eIF4E mouse xenograft | 25, 50, or 100 mg/kg (monotherapy) | Maximum tumor growth inhibition (TGI) of 23% at 100 mg/kg.[6] | [6] |

| K562 e/o eIF4E mouse xenograft | 25, 50, or 100 mg/kg in combination with Dasatinib (2.5 mg/kg) | Dose-dependent increase in TGI, with 2, 5, and 8 out of 8 tumor-free animals at the respective this compound doses.[6] | [6] |

Experimental Protocols: In Vivo Studies

Animal Models:

-

ICR and SCID mice were used for pharmacokinetic and pharmacodynamic studies.[5]

-

For efficacy studies, SCID mice were subcutaneously implanted with K562-eIF4E tumor cells.[8]

Drug Formulation and Administration:

-

For oral administration in animals, this compound was prepared in a suspension of sodium carboxymethyl cellulose (Na-CMC) containing 0.5% Tween® 80.[9] The suspension was vortexed and sonicated before being dosed at 10 mL/kg.[9]

Pharmacodynamic Assessment:

-

Tissue Collection: At specified time points after a single oral dose of this compound, tumor, skin, hair follicles, and peripheral blood mononuclear cells (PBMCs) were collected.[5]

-

Tissue Homogenization: Tissues were homogenized to extract proteins.[5]

-

Western Blot Analysis: As with the in vitro assays, Western blotting was used to measure the levels of p-eIF4E and total eIF4E.[5]

-

Data Analysis: The percentage of p-eIF4E inhibition was calculated by comparing the p-eIF4E/total eIF4E ratio in treated animals to that in vehicle-treated controls.[5]

Pharmacokinetics

Preclinical pharmacokinetic studies have shown that this compound exhibits favorable properties. In mice, it has a moderate terminal elimination half-life of 1.7 hours (1 mg/kg, i.v.) and 1.77 hours (5 mg/kg, p.o.).[6] A single oral dose of approximately 12.5 mg/kg in mice resulted in a plasma concentration of 8.6 μM, which was sufficient to achieve about 70% inhibition of p-eIF4E in various tissues.[2][3] These findings demonstrate that this compound achieves plasma concentrations adequate for significant target engagement in vivo.

References

- 1. Facebook [cancer.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. fortunejournals.com [fortunejournals.com]

- 4. researchgate.net [researchgate.net]

- 5. fortunejournals.com [fortunejournals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

Tinodasertib: A Technical Guide for Solid Tumor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinodasertib (also known as AUM001 and ETC-206) is an orally bioavailable, selective inhibitor of the Mitogen-activated Protein Kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2][3] These serine/threonine kinases are key downstream effectors of the MAPK signaling pathway and are implicated in oncogenic transformation and tumor progression.[1][4] this compound's primary mechanism of action involves the inhibition of the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) on serine 209 (S209).[5][6] The phosphorylation of eIF4E is a critical step in the initiation of cap-dependent mRNA translation of proteins involved in tumor growth, proliferation, and survival.[1][7][8] By blocking this process, this compound effectively downregulates the expression of oncoproteins, demonstrating its potential as a therapeutic agent in a variety of solid tumors.[7][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by targeting the MNK1/2-eIF4E signaling axis. MNK1 and MNK2 are activated through phosphorylation by upstream kinases, primarily ERK and p38 MAPK, which are components of the MAPK signaling cascade.[5] Once activated, MNK1/2 phosphorylate eIF4E at S209.[6] Phosphorylated eIF4E (p-eIF4E) is a key regulatory node for the translation of a specific subset of mRNAs that possess complex 5' untranslated regions (UTRs) and are often associated with oncogenesis.[7][8] These include mRNAs encoding for proteins involved in cell cycle progression, angiogenesis, and metastasis. Elevated levels of p-eIF4E are observed in a broad range of tumors and are often associated with poor prognosis.[8][9] this compound, by selectively inhibiting MNK1 and MNK2, prevents the phosphorylation of eIF4E, thereby leading to a reduction in the translation of these oncogenic proteins.[1][5]

Preclinical and Clinical Data

Preclinical Efficacy

This compound has demonstrated significant anti-tumor activity in various preclinical models. In vitro studies have shown its ability to inhibit the proliferation of a range of hematological and solid tumor cell lines.[2] In vivo studies in mouse xenograft models have further substantiated these findings, showing dose-dependent tumor growth inhibition.[2][5]

| Parameter | Value | Cell Line/Model | Reference |

| MNK1 IC50 | 64 nM | In vitro kinase assay | [2][5] |

| MNK2 IC50 | 86 nM | In vitro kinase assay | [2][5] |

| p-eIF4E IC50 (in cells) | 0.8 µM | K562-eIF4E cells | [5][6] |

| p-eIF4E IC50 (in cells) | 321 nM | HeLa cells | [2] |

| In vivo p-eIF4E Inhibition | ~70% at 12.5 mg/kg | SCID mice with K562-eIF4E xenografts | [5][6] |

| Anti-proliferative IC50 | 1.71 - 48.8 µM | Various hematological cancer cell lines | [2] |

Table 1: Preclinical Activity of this compound

Clinical Trial Data

A Phase 1 study in healthy volunteers established the safety and tolerability of this compound, with no dose-limiting toxicities observed.[7][8] An ongoing Phase 2 clinical trial (NCT05462236) is evaluating this compound as a monotherapy and in combination with pembrolizumab or irinotecan in patients with advanced colorectal cancer (CRC).[7][10] Interim results from this study have been reported.

| Trial Identifier | Phase | Patient Population | Intervention | Key Findings | Reference |

| NCT05462236 | II | Advanced Colorectal Cancer (≥2 prior lines of therapy) | Monotherapy or combination with Pembrolizumab or Irinotecan | Well-tolerated with no DLTs. Disease control rate of 67% (12/18 evaluable patients with stable disease). Median PFS of 2.99 months. 52-week OS of 52%. | [7][8] |

Table 2: Clinical Trial Data for this compound in Solid Tumors

Experimental Protocols

In Vitro Cell Viability Assay

This protocol is designed to assess the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for a specified period, typically 72 hours.

-

Viability Assessment: Assess cell viability using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Measure luminescence using a plate reader and calculate the half-maximal inhibitory concentration (IC50) values by plotting cell viability against the logarithm of this compound concentration.

Western Blotting for p-eIF4E

This protocol is used to determine the effect of this compound on the phosphorylation of its target, eIF4E.

Methodology:

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for p-eIF4E (S209) and total eIF4E. Subsequently, incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[5]

-

Densitometry: Quantify the band intensities to determine the relative levels of p-eIF4E normalized to total eIF4E.[5]

In Vivo Xenograft Studies

This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of this compound in a mouse model.

Methodology:

-

Cell Implantation: Subcutaneously implant a suspension of cancer cells into the flank of immunocompromised mice (e.g., SCID or nude mice).[5]

-

Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Drug Administration: Administer this compound orally at various dose levels (e.g., 12.5-200 mg/kg) according to the study schedule. The control group receives the vehicle.[5]

-

Efficacy Assessment: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume. Monitor animal body weight as an indicator of toxicity.

-

Pharmacodynamic Analysis: At the end of the study or at specific time points, collect tumor and surrogate tissues (e.g., skin, peripheral blood mononuclear cells) to assess the levels of p-eIF4E by Western blotting or other methods to confirm target engagement.[5][11]

Conclusion

This compound is a promising MNK1/2 inhibitor with a well-defined mechanism of action and demonstrated preclinical and early clinical activity in solid tumors. Its ability to selectively target the eIF4E phosphorylation pathway provides a clear rationale for its continued development. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to this compound therapy and exploring its efficacy in a broader range of solid malignancies, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. fortunejournals.com [fortunejournals.com]

- 6. researchgate.net [researchgate.net]

- 7. ascopubs.org [ascopubs.org]

- 8. Safety, tolerability, and preliminary efficacy of this compound as a monotherapy or in combination with pembrolizumab or irinotecan in metastatic colorectal cancer: Interim results from a phase II open-label, dose-finding, run-in and cohort expansion study. - ASCO [asco.org]

- 9. biorxiv.org [biorxiv.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. biorxiv.org [biorxiv.org]

Potential Therapeutic Applications of Tinodasertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinodasertib (formerly ETC-206) is a selective, orally bioavailable small molecule inhibitor of the mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] These serine/threonine kinases are key downstream effectors of the MAPK signaling pathways, including the ERK and p38 pathways. The primary substrate of MNK1 and MNK2 is the eukaryotic initiation factor 4E (eIF4E), a critical component of the mRNA cap-binding complex that plays a pivotal role in the initiation of cap-dependent mRNA translation.[2][3] Phosphorylation of eIF4E at Ser209 by MNK1/2 is associated with the enhanced translation of a subset of mRNAs encoding proteins crucial for tumor growth, proliferation, and survival.[3] By inhibiting MNK1 and MNK2, this compound effectively blocks this phosphorylation event, thereby representing a promising therapeutic strategy for a variety of malignancies. This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, supported by preclinical data, experimental protocols, and visualizations of its mechanism of action.

Core Mechanism of Action: Targeting the MNK1/2-eIF4E Axis

This compound exerts its anti-neoplastic effects by targeting a critical node in pro-tumorigenic signaling. The core of its mechanism lies in the inhibition of MNK1 and MNK2, the sole kinases known to phosphorylate eIF4E on Serine 209.[2] This phosphorylation event is a key regulatory step in cap-dependent mRNA translation, a process frequently dysregulated in cancer to favor the synthesis of proteins involved in cell growth, proliferation, and survival.

The signaling cascade leading to eIF4E phosphorylation is initiated by various extracellular stimuli that activate the MAPK pathways. Upon activation, extracellular signal-regulated kinases (ERK) and p38 MAPK directly phosphorylate and activate MNK1 and MNK2.[2] The activated MNKs then phosphorylate eIF4E, which is part of the eIF4F complex. This phosphorylation event is thought to promote the translation of specific mRNAs with complex 5' untranslated regions, which often encode oncoproteins, growth factors, and survival proteins.

This compound, by selectively binding to and inhibiting the kinase activity of MNK1 and MNK2, prevents the phosphorylation of eIF4E. This leads to a reduction in the translation of key pro-oncogenic proteins, thereby inhibiting tumor cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Cell Line | IC50 | Reference |

| MNK1 | - | 64 nM | [1][2] |

| MNK2 | - | 86 nM | [1][2] |

| p-eIF4E Inhibition | K562-eIF4E | 0.8 µM | [2] |

| p-eIF4E Inhibition | HeLa | 321 nM | |

| p-eIF4E Inhibition | Human PBMCs | 1.7 µM | [2] |

| Cell Viability | SU-DHL-6 | 1.71 µM | [1] |

| Cell Viability | GK-5 | 3.36 µM | [1] |

| Cell Viability | MC 116 | 3.70 µM | [1] |

| Cell Viability | P3HR-1 | 4.81 µM | [1] |

| Cell Viability | DOHH2 | 5.13 µM | [1] |

| Cell Viability | MPC-11 | 5.05 µM | [1] |

| Cell Viability | Ramos.2G6.4C10 | 6.70 µM | [1] |

| Cell Viability | AHH-1 | 9.76 µM | [1] |

| Cell Viability | K562 o/e eIF4E | 48.8 µM | [1] |

Table 2: In Vivo Activity of this compound in a K562 Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Tumor-Free Animals | Reference |

| This compound | 100 | 23% | 0/8 | [1] |

| Dasatinib | 2.5 | 88% | 1/8 | [1] |

| This compound + Dasatinib | 25 + 2.5 | Dose-dependent increase | 2/8 | [1] |

| This compound + Dasatinib | 50 + 2.5 | Dose-dependent increase | 5/8 | [1] |

| This compound + Dasatinib | 100 + 2.5 | Dose-dependent increase | 8/8 | [1] |

Potential Therapeutic Applications

Based on its mechanism of action and preclinical data, this compound holds promise in several therapeutic areas, primarily in oncology.

Hematological Malignancies

Preclinical studies have demonstrated the anti-proliferative effects of this compound in a range of hematological cancer cell lines.[1] The potent synergy observed with the BCR-ABL inhibitor, dasatinib, in a chronic myeloid leukemia (CML) xenograft model suggests a strong rationale for combination therapy in Philadelphia chromosome-positive leukemias.[1]